Desogestrel

Catalog No.
S525725
CAS No.
54024-22-5
M.F
C22H30O
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desogestrel

CAS Number

54024-22-5

Product Name

Desogestrel

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1

InChI Key

RPLCPCMSCLEKRS-OGKXSSEESA-N

SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

solubility

1 mg/ml
Slightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane.
3.01e-03 g/L

Synonyms

13 Ethyl 11 methylene 18,19 dinor 17 alpha pregn 4 en 20 yn 17 ol, 13-Ethyl-11-methylene-18,19-dinor-17 alpha-pregn-4-en-20-yn-17-ol, 18,19-Dinorpregn-4-en-20-yn-17-ol, 13-ethyl-11-methylene-, (17alpha)-, alpha-pregn-4-en-20-yn-17-ol, 13-Ethyl-11-methylene-18,19-dinor-17, Cerazette, Desogestrel, Marvelon, Org 2969, Org-2969, Org2969

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CCCCC34

The exact mass of the compound Desogestrel is 310.22967 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <1 mg/mlslightly soluble in ethanol and ethyl acetate; sparingly soluble in n-hexane.in water, 0.27 mg/l at 25 °c (est)3.01e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Endometriosis:

Endometriosis is a condition where endometrial tissue grows outside the uterus. Desogestrel's ability to suppress ovulation and endometrial growth makes it a valuable tool for researchers. Studies investigate how desogestrel impacts endometrial tissue characteristics, inflammation, and pain associated with endometriosis Source: Björkenstam et al., 2010: .

Endometrial Cancer Research:

Desogestrel's influence on the endometrium extends to research on endometrial cancer. Studies explore how desogestrel might affect endometrial cell proliferation and potentially reduce the risk of endometrial cancer in high-risk groups Source: Lacey et al., 2002: .

Desogestrel is a synthetic progestin, primarily used in hormonal contraceptives. Its chemical structure is characterized by the formula C22_{22}H30_{30}O, with a molar mass of approximately 310.473 g/mol. Desogestrel is a derivative of 19-nortestosterone and is known for its high progestational activity with minimal androgenic effects. It acts as a prodrug, being metabolized into its active form, etonogestrel, which exhibits stronger biological activity.

Desogestrel's primary mechanism of action in contraception involves thickening cervical mucus, making it difficult for sperm to reach the egg. It might also suppress ovulation in some cases.

For menopausal symptom relief, Desogestrel works by replacing or supplementing the declining levels of progesterone in the body. Progesterone helps regulate the menstrual cycle and alleviate symptoms like hot flashes and vaginal dryness.

Desogestrel is generally well-tolerated, but like any medication, it can cause side effects. Common side effects include irregular bleeding, breast tenderness, headaches, and mood changes [].

Serious risks associated with Desogestrel use are uncommon but include blood clots, stroke, and liver problems []. It's important to consult with a healthcare professional before using Desogestrel to understand the individual risks and benefits.

Desogestrel undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and converted primarily in the liver and intestines through hydroxylation at the C3 position to form etonogestrel. This transformation is crucial as etonogestrel possesses the desired progestational effects while maintaining low androgenic activity. The elimination of desogestrel occurs mainly through renal pathways, with metabolites excreted in urine and feces.

Desogestrel functions by selectively binding to progesterone receptors, mimicking the action of natural progesterone. Its primary biological activities include:

  • Progestogenic Activity: It promotes changes in the endometrium to prepare for potential implantation of an embryo.
  • Antigonadotropic Effects: Desogestrel inhibits gonadotropin release from the pituitary gland, leading to suppressed ovulation.
  • Minimal Androgenic Activity: Compared to other progestins, desogestrel has very weak androgenic effects, making it suitable for individuals sensitive to androgenic side effects.

The active metabolite, etonogestrel, enhances these effects and contributes to its efficacy as a contraceptive agent.

The total synthesis of desogestrel involves complex organic reactions. Notable methods include:

  • Heck Reaction: A significant step in synthesizing desogestrel involves a double Heck reaction that constructs the tetracyclic steroid core from simpler precursors .
  • 1,4-Addition and Alkylation: This method allows for the introduction of specific stereochemistry necessary for biological activity .
  • Domino Reactions: These reactions facilitate multiple bond formations in a single operation, streamlining the synthesis process .

Research indicates that total synthesis can require numerous steps (up to 18) with varying yields depending on the method employed.

Desogestrel is primarily utilized in:

  • Oral Contraceptives: It is a key ingredient in various birth control pills, often combined with estrogen.
  • Hormonal Therapy: Used in managing menopausal symptoms and other hormonal imbalances.
  • Long-Acting Reversible Contraceptives: Its active metabolite is employed in contraceptive implants.

The compound's favorable lipid profile and minimal impact on cholesterol levels make it an attractive option for many users .

Desogestrel has several known interactions that can affect its efficacy:

  • Cholestyramine: This cholesterol-lowering agent can decrease desogestrel absorption, leading to reduced serum concentrations .
  • Antibiotics and Anticonvulsants: Certain medications may induce hepatic enzymes that accelerate the metabolism of desogestrel, potentially diminishing its contraceptive effectiveness .
  • HIV Protease Inhibitors: These can also alter metabolic pathways affecting desogestrel levels .

Understanding these interactions is essential for optimizing contraceptive effectiveness and managing potential side effects.

Desogestrel shares structural and functional similarities with several other progestins. Here are some notable comparisons:

Compound NameProgestational ActivityAndrogenic ActivityUnique Features
EtonogestrelHighVery LowActive metabolite of desogestrel
LevonorgestrelHighModerateMore androgenic than desogestrel
NorethisteroneHighModerateUsed in various hormonal therapies
MedroxyprogesteroneHighLowCommonly used in injectables
DrospirenoneHighLowAnti-androgenic properties

Desogestrel's unique profile lies in its high progestational activity coupled with minimal androgenic effects, making it particularly suitable for users who may experience side effects from more androgenic progestins.

The synthetic development of desogestrel represents a significant milestone in contraceptive steroid chemistry, with its synthesis first achieved by Organon International in the Netherlands in 1972 [1]. The compound was subsequently described in the scientific literature in 1975, marking the beginning of its journey as a third-generation oral contraceptive [1].

The historical evolution of desogestrel synthesis has been characterized by the progression from traditional hemi-synthesis approaches to more sophisticated total synthesis methodologies. Early synthetic efforts focused on addressing the fundamental challenge that desogestrel contains a carbon-13 ethyl group, which does not occur naturally in steroids derived from the biological steroid pool [2]. This synthetic constraint necessitated the development of novel approaches for introducing this crucial structural feature.

The pioneering work by Zeelen and colleagues established the foundation for carbon-13 ethyl group introduction through intramolecular hypoiodite oxidation [2]. This methodology involved the lead tetraacetate-mediated oxidation of iodine to generate acetyl hypoiodite, which subsequently reacted with carbon-11 beta-hydroxyl groups to initiate a complex cascade reaction. The process resulted in the formation of a lactone intermediate that could be converted to the desired carbon-13 ethyl steroid through Grignard addition followed by Wolff-Kishner reduction, achieving an overall yield of 83 percent from the lactone intermediate [2].

Subsequent developments in the 1990s and 2000s witnessed the emergence of more sophisticated catalytic approaches. Tietze and Krimmelbein developed an innovative enantioselective total synthesis utilizing a double Heck reaction sequence [3] [4]. This approach employed palladium-catalyzed reactions to construct the tetracyclic steroid core through consecutive intermolecular and intramolecular Heck reactions, demonstrating the power of modern transition metal catalysis in steroid synthesis.

The work of Corey and colleagues introduced chiral oxazaborolidinium catalysts for the enantioselective synthesis of both estrone and desogestrel [5] [6]. This methodology represented a significant advance in asymmetric synthesis, enabling the preparation of enantiomerically pure steroid products through catalytic asymmetric cycloaddition reactions. The synthesis of desogestrel was accomplished using a similar strategy from diene 5 and alpha,beta-enal 11 via intermediates 12-17, demonstrating the versatility of the chiral catalyst system [6].

More recent developments have focused on combined synthesis routes that enable the preparation of both desogestrel and its metabolite etonogestrel from common intermediates [7] [8]. These approaches utilize dithioacetal protecting groups and Grignard reactions for the key carbon-13 ethyl group installation, representing a more efficient utilization of synthetic intermediates for commercial production.

Catalytic Strategies for Key Synthetic Steps

The catalytic methodologies employed in desogestrel synthesis have evolved significantly, incorporating advanced transition metal catalysis, asymmetric catalysis, and specialized organometallic reagents to achieve the complex transformations required for this challenging steroid target.

Palladium-Catalyzed Transformations

Palladium catalysis has emerged as a cornerstone technology in modern desogestrel synthesis. The double Heck reaction approach developed by Tietze represents one of the most sophisticated applications of palladium catalysis in steroid chemistry [3] [4]. This methodology involves the sequential use of intermolecular and intramolecular Heck reactions to construct the tetracyclic steroid framework. The intermolecular Heck reaction between a chiral bicycle and vinyliodide proceeds with high diastereoselectivity, while the subsequent intramolecular Heck reaction forms the tetracyclic ring system with excellent efficiency [4].

The ligand selection in these palladium-catalyzed processes is crucial for achieving optimal selectivity and reactivity. Recent advances in palladium-catalyzed divergent synthesis have demonstrated the importance of ligand-controlled chemoselectivity, where different phosphine ligands can direct the reaction toward different products [9]. For example, the use of Xantphos ligand in toluene promotes selective carbonylation of carbon-bromine bonds, while DPPF in DMSO facilitates carbonylation of carbon-oxygen bonds with high selectivity [9].

Asymmetric Catalysis

The development of chiral oxazaborolidinium catalysts represents a breakthrough in the enantioselective synthesis of steroid natural products [5] [6]. These catalysts enable highly enantioselective cycloaddition reactions that establish the correct absolute stereochemistry early in the synthetic sequence. The catalyst system demonstrates remarkable efficiency, allowing for the preparation of enantiomerically pure estrone in eight steps and desogestrel through a similar strategic approach [6].

The asymmetric approach addresses one of the fundamental challenges in steroid synthesis: the control of multiple stereocenters. The steroid backbone typically contains six asymmetric carbon centers, theoretically leading to 64 possible stereoisomers [2]. The use of asymmetric catalysis dramatically reduces this complexity by establishing the correct stereochemical relationships from the outset of the synthesis.

Organolithium and Grignard Chemistry

Organolithium and Grignard reagents play essential roles in key bond-forming reactions throughout desogestrel synthesis. The ethynylation reaction, which introduces the carbon-17 alkyne functionality, typically employs lithium acetylide reagents generated from trimethylsilylacetylene and hexyllithium [10]. This reaction proceeds under carefully controlled conditions at temperatures between -5°C and 0°C, achieving yields of up to 89 percent [10].

The Grignard reaction strategy for carbon-13 ethyl group installation utilizes ethylmagnesium bromide addition to lactone intermediates [8] [11]. This approach has been extensively validated in both laboratory and industrial settings, providing a reliable method for introducing the crucial carbon-13 ethyl substituent. The reaction conditions typically involve ethereal solvents and controlled temperatures to ensure optimal selectivity and yield.

Specialized Catalytic Systems

Several specialized catalytic systems have been developed for specific transformations in desogestrel synthesis. Raney nickel catalysis is employed for selective hydrogenation and reduction reactions, particularly in the conversion of nitrogen-3 compounds to nitrogen-2 compounds with good chemoselectivity [12]. The reaction conditions are carefully controlled to prevent over-reduction and maintain the integrity of sensitive functional groups.

Boron trifluoride etherate serves as an effective catalyst for acetal protection reactions, operating under mild conditions (10-15°C) with high selectivity for the desired protective group installation [13]. This catalytic system enables the protection of carbonyl groups as dithioacetals, which can be selectively deprotected later in the synthesis using periodic acid under controlled conditions.

Optimization of Recrystallization Techniques

The purification of desogestrel through recrystallization represents a critical aspect of both laboratory synthesis and industrial production. The optimization of recrystallization techniques directly impacts product purity, yield recovery, and the overall economic viability of the manufacturing process.

Solvent System Selection

The choice of solvent system is fundamental to successful recrystallization of desogestrel. The hexane-methanol system has proven particularly effective, enabling the dissolution of desogestrel at elevated temperatures (60°C) followed by controlled cooling to 0°C in an ice bath [10]. This temperature gradient promotes the formation of high-quality crystals while minimizing the retention of impurities in the crystal lattice. The process achieves yield recoveries of up to 89 percent with high purity levels [10].

Toluene has been explored as an alternative recrystallization solvent, particularly for crystal form optimization [14]. The choice between different crystal forms can significantly impact the physical properties of the final product, including dissolution rate, stability, and bioavailability. Studies have demonstrated that 5 grams of desogestrel can be effectively recrystallized from 50 milliliters of toluene at room temperature, although the yield recovery is variable depending on the specific crystal form desired [14].

Mixed solvent systems incorporating organic acids, alcohols, and water have shown promise for industrial-scale applications [15]. These systems offer enhanced refining capabilities and can be optimized for specific impurity profiles commonly encountered in large-scale synthesis. The use of mixed solvents enables fine-tuning of the solubility characteristics to achieve optimal separation of desogestrel from structurally related impurities.

Temperature Control Strategies

Precise temperature control during recrystallization is essential for achieving optimal crystal quality and yield recovery. The standard protocol involves heating the desogestrel solution to achieve complete dissolution, followed by controlled cooling to promote nucleation and crystal growth [16]. The cooling rate significantly influences crystal size distribution and purity, with slower cooling generally producing larger, more pure crystals.

The use of ice bath cooling (0-5°C) has proven particularly effective for the final crystallization step [10]. This approach ensures complete precipitation of the desired product while maintaining impurities in solution. The extended cooling period allows for equilibration and the formation of thermodynamically stable crystal forms.

Industrial applications have explored programmable cooling profiles that optimize both yield and crystal quality. These approaches involve multiple temperature plateaus that allow for controlled nucleation followed by growth phases, resulting in more uniform crystal size distributions and improved filtration characteristics.

Advanced Purification Methodologies

Recent developments in desogestrel purification have incorporated advanced techniques beyond traditional recrystallization. Solvent recovery and recycling systems have been implemented to address both economic and environmental concerns [17]. These systems enable the recovery and reuse of expensive organic solvents while minimizing waste generation.

The implementation of crystallization studies in transdermal formulation development has provided insights into the relationship between crystal form and dissolution behavior [18]. These studies have demonstrated that the saturation solubility of desogestrel is significantly influenced by the choice of matrix and can be enhanced through the use of appropriate solubilizing agents.

Quality control measures during recrystallization include real-time monitoring of crystal formation using process analytical technology. These approaches enable the optimization of crystallization conditions based on continuous feedback regarding crystal quality and purity levels [19].

Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of desogestrel presents numerous challenges that span technical, economic, regulatory, and environmental considerations. These challenges have driven significant innovation in process development, quality control, and manufacturing technology.

Raw Material Supply and Cost Management

One of the primary challenges in industrial desogestrel production relates to the reliable supply and cost management of raw materials. The synthesis typically relies on phytosterols as starting materials, which are subject to agricultural supply chain variabilities and seasonal price fluctuations [20]. The economic feasibility of industrial bioprocesses for steroid production is often limited by low sterol conversion yields and inadequate product selectivity [21].

The development of alternative starting materials and synthetic routes has become a strategic priority for manufacturers. Biotechnology approaches utilizing engineered mycobacterial strains have shown promise for improving sterol conversion efficiency [22]. These biological systems can achieve more than 85 percent conversion of steroids and active pharmaceutical ingredients through biocatalysis or biotransformation strategies [22].

Supply chain diversification has emerged as a key risk mitigation strategy. Manufacturers have established relationships with multiple suppliers across different geographic regions to ensure continuity of raw material supply. This approach helps insulate production from regional disruptions while providing leverage in cost negotiations.

Process Scalability and Heat Transfer

The scaling of desogestrel synthesis from laboratory to industrial scale presents significant technical challenges, particularly in the area of heat transfer and temperature control. Many of the catalytic reactions employed in desogestrel synthesis are highly temperature-sensitive and require precise control to maintain selectivity and yield [23].

Large-scale reactors present inherent challenges in achieving uniform temperature distribution, particularly during highly exothermic reactions such as Grignard additions and hydrogenation processes. The implementation of advanced process control systems, including distributed temperature sensors and adaptive heating/cooling systems, has become essential for maintaining reaction conditions within acceptable limits.

Process intensification techniques have been employed to address scalability challenges. These approaches focus on increasing the efficiency of heat and mass transfer through reactor design optimization, enhanced mixing systems, and the use of continuous processing technologies. Continuous processing offers particular advantages for highly reactive systems by enabling better control of residence time and reaction conditions [24].

Quality Control and Impurity Management

Industrial-scale production of desogestrel requires sophisticated quality control systems to ensure compliance with regulatory standards for active pharmaceutical ingredients. The complexity of the steroid structure and the multiple synthetic steps create numerous opportunities for the formation of related substances and impurities [25].

Advanced analytical methods including high-performance liquid chromatography, gas chromatography, and mass spectrometry are employed for comprehensive impurity profiling [19]. These analytical techniques must be validated and qualified for use in regulatory submissions, requiring extensive method development and validation studies.

The implementation of Quality by Design principles has become standard practice in industrial desogestrel production [24]. This approach involves the systematic identification of critical quality attributes and critical process parameters, followed by the development of control strategies that ensure consistent product quality. Real-time monitoring systems enable continuous assessment of product quality throughout the manufacturing process.

Impurity control strategies encompass both process optimization and downstream purification. Process optimization focuses on minimizing impurity formation through careful control of reaction conditions, while purification strategies employ multiple complementary techniques including crystallization, chromatography, and specialized separation methods.

Environmental Impact and Sustainability

The environmental impact of large-scale desogestrel production has become an increasingly important consideration for manufacturers. Traditional synthetic approaches often involve the use of large quantities of organic solvents, heavy metals, and other environmentally problematic reagents [20].

Green chemistry principles have been increasingly incorporated into industrial desogestrel synthesis. These approaches focus on the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the implementation of atom-economical reactions that minimize waste generation [17].

Solvent recovery and recycling systems have been implemented to reduce environmental impact while improving economic efficiency. A recent example involves the optimization of desogestrel purification processes to enable direct reuse of distilled solvents without requiring additional purification through solvent recovery units [17]. This approach reduces both environmental impact and production costs while maintaining product quality standards.

The development of biotechnological approaches for steroid production offers potential environmental advantages through the use of renewable feedstocks and milder reaction conditions [26]. However, these approaches also present challenges in terms of process scalability and product recovery that require continued development.

Regulatory Compliance and Technology Transfer

Industrial desogestrel production must comply with stringent regulatory requirements including current Good Manufacturing Practice guidelines and quality standards established by regulatory authorities worldwide [27]. These requirements encompass all aspects of production from facility design and qualification to process validation and ongoing quality monitoring.

Technology transfer from laboratory development to industrial production requires comprehensive documentation and validation of all process steps. This includes the establishment of proven acceptable ranges for critical process parameters, validation of analytical methods, and demonstration of process capability and control [24].

The implementation of process analytical technology has become essential for meeting regulatory expectations for process understanding and control. These systems enable real-time monitoring of critical process parameters and quality attributes, providing the data necessary to demonstrate process control and product quality consistency.

The physicochemical characterization of desogestrel reveals critical properties that influence its pharmaceutical behavior and formulation development. This synthetic progestational hormone exhibits distinctive thermal, solubility, and lipophilicity characteristics that are fundamental to understanding its performance in pharmaceutical applications.

Thermal Stability and Phase Transitions

Desogestrel demonstrates well-defined thermal characteristics that are essential for pharmaceutical processing and storage stability. The compound exhibits a melting point of 109-110°C [1] [2] [3], indicating moderate thermal stability under normal storage conditions. This melting point range is consistent across multiple analytical determinations and provides a reliable identifier for compound purity assessment.

The thermal behavior of desogestrel follows patterns typical of crystalline steroid compounds. European Pharmacopoeia specifications indicate that desogestrel maintains its crystalline structure as a white or almost white, crystalline powder [4], with specific optical rotation of +53 to +57 degrees [4] when measured in anhydrous ethanol solution. This optical activity provides additional confirmation of the compound's stereointegrity and crystalline organization.

Storage recommendations specify maintenance at -20°C [2] to preserve long-term stability, indicating sensitivity to elevated temperatures. The compound's thermal decomposition characteristics have not been extensively documented in the available literature, though related steroid compounds typically begin degradation processes at temperatures significantly above their melting points.

Solubility Profiling in Organic Solvents

Desogestrel exhibits a characteristic solubility profile that reflects its lipophilic steroid structure. The compound demonstrates practical insolubility in water with a reported aqueous solubility of 0.5 mg/L [5] [6], which classifies it as a poorly water-soluble pharmaceutical compound.

In contrast, desogestrel shows excellent solubility in organic solvents. The compound is very soluble in methanol and freely soluble in anhydrous ethanol and methylene chloride [4]. Quantitative solubility data indicates 62 mg/mL solubility in dimethyl sulfoxide (DMSO) [6], equivalent to 199.69 mM concentration. Additional organic solvents supporting dissolution include acetonitrile [5], acetone [7], and dichloromethane [7].

SolventSolubility ClassificationQuantitative Data
WaterPractically insoluble0.5 mg/L [5] [6]
MethanolVery solubleNot specified [4]
Anhydrous EthanolFreely solubleNot specified [4]
Methylene ChlorideFreely solubleNot specified [4]
DMSOSoluble62 mg/mL [6]
AcetonitrileSolubleNot specified [5]
AcetoneSolubleNot specified [7]
DichloromethaneSolubleNot specified [7]

This solubility pattern facilitates analytical method development and formulation strategies, particularly for extraction procedures and chromatographic analyses. The extensive solubility in organic solvents enables various analytical techniques while the poor aqueous solubility necessitates specialized formulation approaches for pharmaceutical applications.

Partition Coefficients and Lipophilicity

Desogestrel exhibits high lipophilicity with a logarithmic partition coefficient (log P) of 5.6 [5] in the octanol-water system. This value indicates strong preference for lipophilic environments over aqueous phases, consistent with the compound's steroid structure and limited water solubility.

The distribution coefficient at physiological pH (log D₇.₄) of 5.92 [8] demonstrates that desogestrel maintains its lipophilic character under physiological conditions. This elevated partition coefficient classifies desogestrel among highly lipophilic pharmaceutical compounds, with implications for membrane permeability, tissue distribution, and formulation requirements.

Lipophilicity ParameterValueClassification
Log P (octanol/water)5.6 [5]Highly lipophilic
Log D₇.₄5.92 [8]Highly lipophilic
Water Solubility0.5 mg/L [5]Poorly soluble

The high partition coefficient values correlate directly with the observed solubility characteristics and support the compound's ability to partition into lipophilic biological membranes. These properties influence pharmacokinetic behavior, particularly absorption and distribution processes, and guide formulation strategies for optimal bioavailability.

The lipophilicity profile indicates potential for bioaccumulation tendencies, as compounds with log P values exceeding 5.0 are typically associated with enhanced lipid solubility and potential tissue accumulation [8]. This characteristic necessitates careful consideration in dosage form design and therapeutic monitoring protocols.

Molecular Properties Summary:

PropertyValueSignificance
Molecular FormulaC₂₂H₃₀O [9] [2] [10]Steroid backbone structure
Molecular Weight310.47 g/mol [6] [9] [2]Moderate molecular size
Melting Point109-110°C [1] [2] [3]Thermal stability indicator
Density1.0169 g/cm³ [2]Physical density reference
Optical Rotation+53 to +57° [4]Stereochemical purity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

310.229665576 g/mol

Monoisotopic Mass

310.229665576 g/mol

Boiling Point

428ºC

Heavy Atom Count

23

LogP

5.65
log Kow = 5.65 (est)
4

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

109-110ºC
109-110 °C
109.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81K9V7M3A3

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (37.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (61.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral desogestrel is used in combination with [ethinylestradiol] as a contraceptive agent for the prevention of pregnancy. Desogestrel is part of the combined oral contraceptives that contain a mix of estrogen and progestin which inhibit ovulation.
FDA Label

Therapeutic Uses

Contraceptives, Oral, Synthetic; Progestational Hormones, Synthetic
Apri (desogestrel and ethinyl estradiol) Tablets are indicated for the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception. /Included in US product label/
Cerazette /is indicated for/ contraception.
Desogestrel is an synthetic progestogen structurally related to levonorgestrel, with actions and uses similar to those of progestogens in general. It is reported to have potent progestogenic activity and little or no androgenic activity. It is used as the progestogenic component of combined mono- and multiphasic oral contraceptive preparations and as a subdermal implantable 'progestogen-only' contraceptive.

Pharmacology

The effects of desogestrel are divided on reproductive including modification of luteinizing hormone and follicle stimulating hormone, declines on the onset of menstruation, and increases the viscosity of the vaginal fluid; and on metabolic that includes increase insulin secretion and resistance, increased lipase activity, and increased fat deposition.[T34] The effect of desogestrel on the lipids has been studied extensively and the results are contradictory. Desogestrel main therapeutic effect due to its mechanism of action is known to be related to the inhibition of the ovulation in 97% of the cycles. This effect was proven in clinical trials in non-breastfeeding women from which the Pearl failure rate was reported to be of 0.17 per 100 women-years. This result indicated that desogestrel is more efficient when compared to other progestogen-only pills.[A176345] All the therapeutic effect is produced by a transformation of the endometrium followed by an inhibition of the ovulation due to the suppression of other hormones.[T521] Desogestrel has been widely confirmed to be related to an increase in the risk of venous thromboembolism due to the driven increased in blood coagulation factors, leading to a pronounced prothrombotic state.[A176315] However, the effects of desogestrel are known to not impact significantly the level of total cholesterol remaining in the range of change of 10% which allows it to be a molecule that presents a favorable lipid profile.[A176339]
Desogestrel is a synthetic progestogen structurally related to levonorgestrel, with progesterone hormone receptor agonistic activity, used as a contraceptive and hormone replacement agent. Upon administration, desogestrel binds intracellular progesterone receptors in progesterone responsive tissue and the resultant complex interacts with DNA causing either gene transcription or gene repression. This eventually leads to an inhibition of gonadotropin releasing hormone (GnRH) secretion from the hypothalamus and a subsequent inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. This prevents ovulation and alters the cervical mucus.

MeSH Pharmacological Classification

Contraceptives, Oral, Synthetic

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03A - Hormonal contraceptives for systemic use
G03AC - Progestogens
G03AC09 - Desogestrel

Mechanism of Action

Desogestrel enters the cell passively and acts by binding selectively to the progesterone receptor and generating low androgenic activity. Its binding produces an effect like a transcription factor and thus, it produces modifications in the mRNA synthesis. The active metabolite of desogestrel, [etonogestrel], presents a combination of high progestational activity with minimal intrinsic androgenicity.
Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus, which increase the difficulty of sperm entry into the uterus, and changes in the endometrium which reduce the likelihood of implantation. Receptor binding studies, as well as studies in animals, have shown that 3-keto-desogestrel, the biologically active metabolite of desogestrel, combines high progestational activity with minimal intrinsic androgenicity. The relevance of this latter finding in humans is unknown.
In contrast to traditional progestogen-only pills, the contraceptive effect of Cerazette is achieved primarily by inhibition of ovulation. Other effects include increased viscosity of the cervical mucus.
Recent studies have demonstrated that desogestrel activates the estrogen receptor-alpha at an activity of about 50% of that of 17beta-estradiol but activates the estrogen receptor-beta at an activity of only 20%. Desogestrel and/or its metabolite 3-keto-desogestrel (etonogestrel) were strongly progestogenic (approximately twofold over progesterone), weakly or not androgenic in animal studies in vivo and in-vitro binding assays and weakly or not active on the glucocorticoid receptor. The active metabolite of desogestrel, 3-ketodesogestrel, strongly bound to and activated progesterone receptor-A and, to a slightly lesser extent, progesterone receptor-B
Improvement in oral contraceptive formulations was originally achieved through dose reduction of the estrogen and progestogen components. Recently, further improvement was achieved by increasing the selectivity of contraceptive progestins. The ratio between the affinity for the progesterone receptor and the affinity for the androgen receptor is an indicator of progesterone (or androgen) selectivity of a progestin. This ratio (selectivity index) reflects the relative amount of androgenic or progestational effect at a given dose. Relative selectivity can be characterized with in vitro receptor-binding studies and animal pharmacologic experiments. In comparison with levonorgestrel, desogestrel displays markedly lower androgenicity and slightly increased relative progestational activity. In receptor-binding experiments and animal pharmacologic studies, 3-keto-desogestrel, the active metabolite of desogestrel, shows the highest selectivity index. The favorable effect of desogestrel-containing oral contraceptives on lipoprotein metabolism and preexisting androgen-dependent skin disorders and the absence of adverse effects on blood pressure and body weight are attributed to the increased progestin selectivity of desogestrel.
For more Mechanism of Action (Complete) data for DESOGESTREL (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

6.20X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

Reported impurities include: 13-ethyl-16-[13-ethyl-17beta-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-16-ylidene]-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-17beta-ol, 13-ethyl-11-methylene-18,19-dinor-5alpha,17alpha-pregn-3-en-20-yn-17-ol (desogestrel D3-isomer) and 11-methylene-19-nor-17alpha-pregn-4-en-20-yn-17-ol; 13-ethyl-11-methylenegon-4-en-17-one.

Other CAS

54024-22-5

Absorption Distribution and Excretion

After oral administration, desogestrel is rapidly absorbed and it reaches a peak concentration of 2 ng/ml after 1.5 hours. The bioavailability of desogestrel is reported to be in the range of 60-80% and the reported AUC is of 3000 ng.h/ml. Almost all the administered dose is modified to the active metabolite, [etonogestrel].
The elimination of desogestrel is found to be mainly renal corresponding to about 6 times the dose eliminated in the bile. The elimination of desogestrel is only done as the metabolites and not as the unchanged drug and about 85% of the administered dose can be excreted as metabolites after 6-8 days.
The apparent volume of distribution of desogestrel is of 1.5 L/kg.
The metabolic clearance rate of desogestrel is reported to be of about 2 ml/min/kg.
After oral dosing of Cerazette desogestrel (DSG) is rapidly absorbed and converted into etonogestrel (ENG). Under steady-state conditions, peak serum levels are reached 1.8 hours after tablet-intake and the absolute bioavailability of ENG is approximately 70%.
In the third cycle of use after a single desogestrel and ethinyl estradiol tablet, maximum concentrations of 3-keto-desogestrel of 2,805 +/- 1,203 pg/mL (mean+/-SD) are reached at 1.4+/-0.8 hours. The area under the curve (AUC) is 33,858+/-11,043 pg/mL (hr) after a single dose.
At steady state, attained from at least day 19 onwards, maximum concentrations of 5,840 +/-1,667 pg/mL are reached at 1.4+/-0.9 hours. The minimum plasma levels of 3-keto-desogestrel at steady state are 1,400+/-560 pg/mL. The AUC0-24 at steady state is 52,299+/-17,878 pg/mL (hr). The mean AUC0 for 3-keto-desogestrel at single dose is significantly lower than the mean AUC0-24 at steady state. This indicates that the kinetics of 3-keto-desogestrel are non-linear due to an increase in binding of 3-keto-desogestrel to sex hormone-binding globulin in the cycle, attributed to increased sex hormone-binding globulin levels which are induced by the daily administration of ethinyl estradiol. Sex hormone-binding globulin levels increased significantly in the third treatment cycle from day 1 (150+/-64 nmol/L) to day 21 (230+/-59 nmol/L).
Etonogestrel is 95.5-99% bound to serum proteins, predominantly to albumin and to a lesser extent to sex hormone-binding globulin (SHBG).
For more Absorption, Distribution and Excretion (Complete) data for DESOGESTREL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Desogestrel is rapidly metabolized in the intestinal mucosa and by first-pass hepatic metabolism to form the major metabolite of desogestrel is [etonogestrel] which is the biologically active metabolite. This modification is described by the hydroxylation in C3 of the desogestrel molecule. Later, etonogestrel is metabolized following the normal pathways of steroid metabolism. On the other hand, due to the 11-methylene side chain, desogestrel cannot be metabolized to other progestins.
In addition to 3-keto-desogestrel, other phase I metabolites are 3alpha-OH-desogestrel, 3beta-OH-desogestrel, and 3alpha-OH-5alpha-H-desogestrel. These other metabolites are not known to have any pharmacologic effects, and are further converted in part by conjugation (phase II metabolism) into polar metabolites, mainly sulfates and glucuronides.
Desogestrel is metabolized via hydroxylation and dehydrogenation to the active metabolite etonogestrel. Etonogestrel is metabolised via sulphate and glucuronide conjugation.
Desogestrel is metabolized rapidly and completely in the liver and gut wall. It is metabolized to 3-keto-desogestrel, which mediates its progestogenic effects, and it is not metabolized further to another progestogen. The serum concentrations of 3-keto-desogestrel reached maximum levels within 2-3 hours after oral administration of desogestrel and were subsequently cleared with a half-life of 12-24 hours.
The metabolism of desogestrel in microsomes from six hours livers in vitro /were studied/. The main metabolite formed was 3-keto-desogestrel; 3alpha-hydroxydesogestrel and 3beta-hydroxydesogestrel were also detected. The metabolism of desogestrel was inhibited by 50% by primaquine at a concentration of 30 umol/L, but not by levonorgestrel at 250 umol/L.
For more Metabolism/Metabolites (Complete) data for DESOGESTREL (7 total), please visit the HSDB record page.
Desogestrel has known human metabolites that include 3-alpha-hydroxydesogestrel, Desogestrel 17-O-glucuronide, and 3-beta-hydroxy-desogestrel.

Wikipedia

Desogestrel

Drug Warnings

Cigarette smoking increases the risk of serious cardiovascular side effects from oral contraceptive use. This risk increases with age and with heavy smoking (15 or more cigarettes per day) and is quite marked in women over 35 years of age. Women who use oral contraceptives should be strongly advised not to smoke.
Oral contraceptives like Apri (desogestrel and ethinyl estradiol) tablets should not be used in women who currently have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease; known or suspected carcinoma of the breast; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; hepatic adenomas or carcinomas...
Cerazette does not influence the production or the quality (protein, lactose, or fat concentrations) of breast milk. However, small amounts of etonogestrel are excreted in the breast milk. As a result, 0.01 - 0.05 ug etonogestrel per kg body weight per day may be ingested by the child (based on an estimated milk ingestion of 150 mL/kg/day).
Epidemiological investigations have associated the use of combined oral contraceptives (COC) with an increased incidence of venous thromboembolism (VTE, deep venous thrombosis and pulmonary embolism). Although the clinical relevance of this finding for desogestrel used as a contraceptive in the absence of an estrogenic component is unknown, Cerazette should be discontinued in the event of a thrombosis. Discontinuation of Cerazette should also be considered in case of long-term immobilization due to surgery or illness. Women with a history of thrombo-embolic disorders should be made aware of the possibility of a recurrence.
For more Drug Warnings (Complete) data for DESOGESTREL (48 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of desogestrel is determined to be of 30 hours.
Etonogestrel is eliminated with a mean half-life of approximately 30 hours, with no difference between single and multiple dosing.
The elimination half-life for 3-keto-desogestrel is approximately 38+/-20 hours at steady state. /3-Keto-desogestrel/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

/Desogestrel/ is produced by adding a solution of 11,11-methylene-18-methyl-delta4-estren-17-one in tetrahydrofuran to potassium acetylide solution in tetrahydrofuran and acidified.

General Manufacturing Information

...manufactured or formulated in Argentina, Australia, Belgium, Brazil, Canada, France, Germany, India, Mexico, the Netherlands, South Africa, Spain, Switzerland, the United Kingdom, and the United States.

Analytic Laboratory Methods

... Infra-red absorption spectrophotometry and thin-layer chromatography ... /are/ methods for identifying desogestrel; liquid chromatography is to assay its purity.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store at 20 to 25 °C (68 to 77 °F)

Dates

Last modified: 08-15-2023
1: Brache V, Cochon L, Duijkers IJ, Levy DP, Kapp N, Monteil C, Abitbol JL, Klipping C. A prospective, randomized, pharmacodynamic study of quick-starting a desogestrel progestin-only pill following ulipristal acetate for emergency contraception. Hum Reprod. 2015 Dec;30(12):2785-93. doi: 10.1093/humrep/dev241. Epub 2015 Sep 23. PubMed PMID: 26405263.
2: Duijkers IJ, Heger-Mahn D, Drouin D, Skouby S. A randomised study comparing the effect on ovarian activity of a progestogen-only pill (POP) containing desogestrel and a new POP containing drospirenone in a 24/4 regimen. Eur J Contracept Reprod Health Care. 2015;20(6):419-27. doi: 10.3109/13625187.2015.1044082. Epub 2015 Jun 15. PubMed PMID: 26073333.
3: Bitzer J, Banal-Silao MJ, Ahrendt HJ, Restrepo J, Hardtke M, Wissinger-Graefenhahn U, Trummer D. Hormone withdrawal-associated symptoms with ethinylestradiol 20 μg/drospirenone 3 mg (24/4 regimen) versus ethinylestradiol 20 μg/desogestrel 150 μg (21/7 regimen). Int J Womens Health. 2015 May 18;7:501-9. doi: 10.2147/IJWH.S77942. eCollection 2015. PubMed PMID: 26056491; PubMed Central PMCID: PMC4445871.
4: Merki-Feld GS, Imthurn B, Langner R, Seifert B, Gantenbein AR. Positive effects of the progestin desogestrel 75 μg on migraine frequency and use of acute medication are sustained over a treatment period of 180 days. J Headache Pain. 2015;16:522. doi: 10.1186/s10194-015-0522-8. Epub 2015 May 1. PubMed PMID: 25933634; PubMed Central PMCID: PMC4420760.
5: Norouzi Javidan A, Haghollahi F, Ramezanzadeh F, Yekaninejad MS, Amiri Z, Noroozi M, Sadat Hosseini F, Azimi Nekoo E. Effects of ethinyl estradiol plus desogestrel on premenstrual symptoms in Iranian women. Acta Med Iran. 2014;52(11):837-43. PubMed PMID: 25415817.
6: Leelaphiwat S, Jongwutiwes T, Lertvikool S, Tabcharoen C, Sukprasert M, Rattanasiri S, Weerakiet S. Comparison of desogestrel/ethinyl estradiol plus spironolactone versus cyproterone acetate/ethinyl estradiol in the treatment of polycystic ovary syndrome: a randomized controlled trial. J Obstet Gynaecol Res. 2015 Mar;41(3):402-10. doi: 10.1111/jog.12543. Epub 2014 Oct 15. PubMed PMID: 25319761.
7: Jaisamrarn U, Chaovisitsaree S, Angsuwathana S, Nerapusee O. A comparison of multiphasic oral contraceptives containing norgestimate or desogestrel in acne treatment: a randomized trial. Contraception. 2014 Nov;90(5):535-41. doi: 10.1016/j.contraception.2014.06.002. Epub 2014 Jun 12. PubMed PMID: 25074072.
8: Laganà AS, Palmara V, Granese R, Ciancimino L, Chiofalo B, Triolo O. Desogestrel versus danazol as preoperative treatment for hysteroscopic surgery: a prospective, randomized evaluation. Gynecol Endocrinol. 2014 Nov;30(11):794-7. doi: 10.3109/09513590.2014.929658. Epub 2014 Jun 12. PubMed PMID: 24919887.
9: Dutta DK, Dutta I. Desogestrel mini pill: is this safe in lactating mother? J Indian Med Assoc. 2013 Aug;111(8):553-5. PubMed PMID: 24783396.
10: Leone Roberti Maggiore U, Remorgida V, Scala C, Tafi E, Venturini PL, Ferrero S. Desogestrel-only contraceptive pill versus sequential contraceptive vaginal ring in the treatment of rectovaginal endometriosis infiltrating the rectum: a prospective open-label comparative study. Acta Obstet Gynecol Scand. 2014 Mar;93(3):239-47. doi: 10.1111/aogs.12326. PubMed PMID: 24372517.

Explore Compound Types